molecular formula C22H29NO6S B2552555 ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate CAS No. 442552-84-3

ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B2552555
CAS No.: 442552-84-3
M. Wt: 435.54
InChI Key: FLRAHBUDZNPBKZ-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[45]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The unique structure of this compound includes a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-[(2-oxo-1-oxaspiro[4.5]decane-4-carbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6S/c1-4-27-20(26)17-13-11-21(2,3)28-12-15(13)30-19(17)23-18(25)14-10-16(24)29-22(14)8-6-5-7-9-22/h14H,4-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRAHBUDZNPBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC(=O)OC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene to form diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This intermediate undergoes partial de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further functionalization and cyclization steps are required to introduce the thieno[2,3-c]pyran moiety and the amido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid or ketone, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition
Inhibitory effects on certain enzymes have been observed with this compound. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This property suggests potential applications in developing new antibiotics or chemotherapeutic agents .

Material Science Applications

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymer materials. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .

Nanocomposite Development
In material science, this compound has been incorporated into nanocomposites to improve electrical conductivity and mechanical strength. The integration of this compound into nanostructured materials has shown promise in applications such as sensors and energy storage devices .

Biochemical Research Applications

Biological Activity Studies
The compound has been investigated for its biological activity through various assays. In vitro studies have demonstrated its ability to modulate cellular responses and influence metabolic pathways. For instance, it has been shown to enhance the activity of certain antioxidant enzymes .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could serve as a lead compound for drug design aimed at specific diseases .

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate lies in its combination of structural features, including the spiro linkage, thieno[2,3-c]pyran ring, and amido group. These features confer specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyran core and a spirodecane moiety. Its chemical formula is C₁₅H₁₉N₃O₃S.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.56 mg/L3.12 mg/L
Escherichia coli3.12 mg/L6.25 mg/L
Pseudomonas aeruginosa6.25 mg/L12.50 mg/L

These results indicate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of the compound were evaluated using various cancer cell lines. The cytotoxicity was assessed through MTT assays and clonogenic survival assays.

Cell Line IC50 (μg/mL) Effectiveness
MCF728.81 ± 0.99Moderate
A278012.50 ± 2.50High
HT2923.90 ± 0.74Moderate
MRC550.58 ± 3.24Low

The data suggest that the compound exhibits selective cytotoxicity towards cancer cells while having a lesser effect on normal fibroblast cells.

Antioxidant Activity

Antioxidant activity was measured using the DPPH radical scavenging method to evaluate the compound's ability to donate hydrogen or scavenge radicals.

Concentration (mg/mL) % Inhibition
0.120
0.545
1.070

The results indicate that higher concentrations of the compound significantly enhance its antioxidant capacity.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyran exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research on similar compounds revealed their effectiveness against various cancer cell lines, emphasizing their potential in cancer therapy .
  • Antioxidant Evaluation : A comparative study highlighted the antioxidant effects of thieno derivatives, suggesting their utility in preventing oxidative stress-related diseases .

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